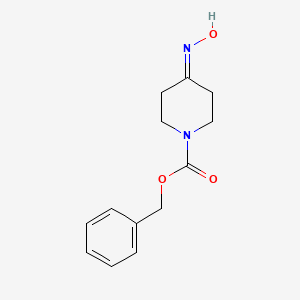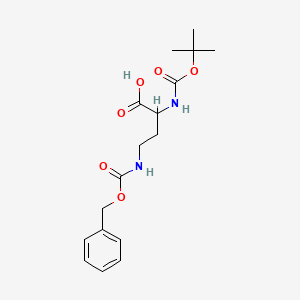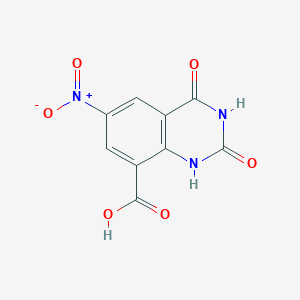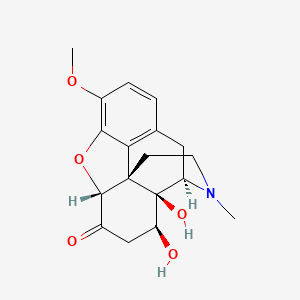
4-Chloro-3,5-dimethylbenzaldehyde
Overview
Description
4-Chloro-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethylbenzaldehyde consists of a benzene ring with two methyl groups, a chlorine atom, and an aldehyde group attached to it . The molecular weight is 168.62 g/mol.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A study by Hu et al. (2010) details a highly efficient synthetic method for preparing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, which could potentially be applied to the synthesis of related compounds such as 4-Chloro-3,5-dimethylbenzaldehyde. This method enhances yield and offers an efficient work-up procedure, showcasing the versatility of dimethylbenzaldehydes in synthetic chemistry (Hu, Lu, Liu, Wei, & Liu, 2010).
Biocatalysis and Green Chemistry
Research by Bühler et al. (2003) demonstrates the use of the two-liquid phase concept to develop a whole cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study underscores the potential for environmentally friendly and efficient production methods for dimethylbenzaldehydes, including 4-Chloro-3,5-dimethylbenzaldehyde, through biocatalysis (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).
Materials Science and Chemical Properties
An investigation by Boldron et al. (2005) into copper-mediated selective oxidation of C-H bonds highlights the importance of substituted hydroxybenzaldehydes as feedstock materials for industries such as pharmaceuticals and perfumery. This research could imply the relevance of functionalized dimethylbenzaldehydes, including 4-Chloro-3,5-dimethylbenzaldehyde, in the synthesis of valuable intermediates for drug preparation and other applications (Boldron, Gamez, Tooke, Spek, & Reedijk, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3,5-dimethylbenzaldehyde is likely to be organic compounds containing nucleophilic nitrogen or oxygen atoms . These targets play a crucial role in various biochemical reactions, particularly those involving the formation of oximes and hydrazones .
Mode of Action
4-Chloro-3,5-dimethylbenzaldehyde, being an aldehyde, can react with nucleophiles such as hydroxylamine or hydrazine to form oximes or hydrazones . In these reactions, the oxygen atom can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction of 4-Chloro-3,5-dimethylbenzaldehyde with its targets affects the pathways involved in the formation of oximes and hydrazones . These pathways have downstream effects on various biochemical processes, including the regulation of ketone concentrations in the system .
Result of Action
The molecular and cellular effects of 4-Chloro-3,5-dimethylbenzaldehyde’s action are primarily related to its ability to form oximes and hydrazones . These compounds can have various effects depending on their specific structures and the context in which they are formed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Chloro-3,5-dimethylbenzaldehyde. For instance, the rate and extent of its reactions with nucleophiles can be affected by the pH of the environment .
properties
IUPAC Name |
4-chloro-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPDQODIYNDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-ethylbenzo[b]thiophene](/img/structure/B1647470.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)









![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)